4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of chlorine, iodine, and a methylsulfonyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where 4,6-dichloropyrimidine is treated with iodine and a methylsulfonyl reagent under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction reactions, altering the compound’s properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its potential antiviral or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4,6-Dichloropyrimidine: A simpler compound used as a starting material for various derivatives.
Uniqueness
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. The methylsulfonyl group also provides additional functionalization options, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H3Cl2IN2O2S |
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Molecular Weight |
352.96 g/mol |
IUPAC Name |
4,6-dichloro-5-iodo-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H3Cl2IN2O2S/c1-13(11,12)5-9-3(6)2(8)4(7)10-5/h1H3 |
InChI Key |
FHNJKEXKESRKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)I)Cl |
Origin of Product |
United States |
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